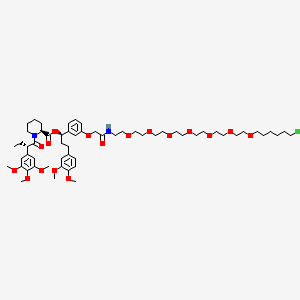

PhosTAC7

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C58H87ClN2O17 |

|---|---|

Molekulargewicht |

1119.8 g/mol |

IUPAC-Name |

[(1R)-1-[3-[2-[2-[2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |

InChI |

InChI=1S/C58H87ClN2O17/c1-7-48(46-41-53(67-4)56(69-6)54(42-46)68-5)57(63)61-24-12-10-17-49(61)58(64)78-50(20-18-44-19-21-51(65-2)52(39-44)66-3)45-15-14-16-47(40-45)77-43-55(62)60-23-26-71-28-30-73-32-34-75-36-38-76-37-35-74-33-31-72-29-27-70-25-13-9-8-11-22-59/h14-16,19,21,39-42,48-50H,7-13,17-18,20,22-38,43H2,1-6H3,(H,60,62)/t48-,49-,50+/m0/s1 |

InChI-Schlüssel |

RPIBISHYKGHEDG-YGENRYQBSA-N |

Isomerische SMILES |

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCCCCCCl |

Kanonische SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCCCCCCl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of PhosTAC7

Introduction

This compound is a pioneering molecule in the field of targeted protein modulation, belonging to a class of compounds known as Phosphorylation Targeting Chimeras (PhosTACs).[1] This technology offers a novel approach to manipulate cellular signaling pathways by inducing the dephosphorylation of specific target proteins.[2] Unlike traditional kinase inhibitors that block phosphorylation, PhosTACs facilitate the removal of phosphate groups by recruiting a phosphatase to the protein of interest.[2][3] This mechanism allows for a highly selective and catalytic mode of action, presenting a promising therapeutic strategy for diseases driven by aberrant protein phosphorylation, such as cancer and neurodegenerative disorders.[1]

The design of PhosTACs is analogous to that of Proteolysis Targeting Chimeras (PROTACs). This compound is a heterobifunctional molecule, meaning it has two distinct ends connected by a chemical linker. One end is designed to bind to a target protein, while the other end recruits a specific phosphatase. By bringing the phosphatase into close proximity with the target protein, this compound facilitates the enzymatic removal of phosphate groups from the target, thereby modulating its activity, stability, or interactions with other proteins.

This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key processes.

Core Mechanism of Action

The fundamental mechanism of this compound revolves around the concept of "induced proximity". It hijacks the cell's natural enzymatic machinery by forming a ternary complex consisting of the this compound molecule, a target protein, and a phosphatase. In the case of this compound, the recruited phosphatase is the ubiquitous and highly active serine/threonine protein phosphatase 2A (PP2A).

The key steps in the mechanism of action of this compound are as follows:

-

Binding to Target Protein and Phosphatase: this compound simultaneously binds to its intended protein of interest (POI) and the PP2A phosphatase. In many experimental systems, the target proteins are fused with a HaloTag7, which is specifically recognized by one arm of the this compound molecule. The other arm of this compound is designed to engage the PP2A holoenzyme.

-

Formation of a Ternary Complex: The dual binding action of this compound results in the formation of a stable ternary complex, bringing the target protein and the PP2A phosphatase into close proximity. The length and composition of the linker in the PhosTAC molecule are critical for the optimal formation and stability of this complex. This compound, with its 7 polyethylene glycol (PEG) units in the linker, has been shown to be highly effective in inducing this complex.

-

Recruitment of the PP2A Holoenzyme: this compound recruits the PP2A holoenzyme by binding to a modified FKBP12(F36V) protein that is fused to the PP2A scaffolding A subunit (PPP2R1A). This initial recruitment of the scaffolding subunit is sufficient to bring in the endogenous catalytic C subunit (PPP2CA), thereby assembling a functional phosphatase holoenzyme at the site of the target protein. For the dephosphorylation of the Tau protein, the B55α regulatory subunit (PPP2R2A) has also been identified as a key component of the recruited holoenzyme.

-

Targeted Dephosphorylation: Once the ternary complex is formed, the catalytic subunit of PP2A removes phosphate groups from specific serine and/or threonine residues on the target protein. This dephosphorylation event alters the functional state of the target protein.

-

Catalytic Turnover and Sustained Action: After the dephosphorylation is complete, the this compound molecule and the PP2A enzyme can dissociate from the dephosphorylated target protein and engage with another phosphorylated target protein. This catalytic nature allows for substoichiometric amounts of this compound to achieve a significant biological effect and ensures a sustained duration of action, even after the compound has been washed out from the cellular environment.

The following diagram illustrates the general mechanism of action of this compound.

Caption: General mechanism of this compound action.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in various cellular models, demonstrating its dose- and time-dependent activity. The following tables summarize the key quantitative findings for its major targets.

Table 1: this compound-Mediated Dephosphorylation of PDCD4

| Parameter | Value | Cell Line | Conditions | Reference |

| Concentration Range | 0.25–10 µM | HeLa | 2–24 h treatment | |

| DePhos50 (Serine 67) | 10 µM | HeLa | 12 h treatment | |

| DePhosMax (Serine 67 & 457) | 90% | HeLa | ~16 h treatment |

Table 2: this compound-Mediated Dephosphorylation of FOXO3a

| Parameter | Value | Cell Line | Conditions | Reference |

| Dephosphorylation (Serine 318/321) | ~30% | HeLa | Not specified | |

| Concentration Range | 5–10 µM | HeLa | 3–8 h treatment | |

| Effect | Resists growth factor-stimulated phosphorylation | HeLa | Pre-treatment with this compound |

Table 3: this compound-Mediated Dephosphorylation and Degradation of Tau

| Parameter | Value | Cell Line | Conditions | Reference |

| Concentration for Robust Dephosphorylation | Starting at 0.25 µM | HeLa | 24 h treatment | |

| Dephosphorylation at 2h (Thr181 & Thr231) | ~50% | HeLa | 1 µM treatment | |

| DPmax_24h (Thr231) | ~75% | HeLa | 24 h treatment | |

| Sustained Dephosphorylation Post-Washout | Up to 48 h | HeLa | 0.5 µM for 24 h, then washout | |

| Indirect Tau Degradation | 34% reduction | HeLa | 3-day treatment |

Experimental Protocols

The following are summaries of the key experimental protocols used to elucidate the mechanism of action of this compound.

General Cell Culture and Treatment

-

Cell Lines: HeLa cells were engineered to stably express HaloTag7-fused target proteins (e.g., PDCD4, Tau) and FKBP12(F36V)-fused PP2A A subunit.

-

Inducible Expression: For Tau experiments, an inducible system was used where Tau expression was initiated by treating the cells with 2 µg/mL doxycycline for 24 hours.

-

This compound Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a 10 mM stock solution, which was stored at -20 °C.

-

Cell Treatment: The this compound stock solution was serially diluted and added to serum-free or complete cell culture media. This media was then applied to the cells for the indicated time points in each experiment.

Ternary Complex Formation Assay (HaloTrap Pulldown)

This assay is designed to confirm the this compound-dependent formation of the ternary complex between the target protein and PP2A.

Caption: Workflow for the HaloTrap pulldown assay.

-

Cell Treatment: HeLa cells expressing the Halo-tagged target and FKBP12(F36V)-PP2A A were treated with this compound (e.g., 1-5 µM) or a vehicle control (DMSO) for 24 hours.

-

Lysis: Cells were harvested and lysed to release cellular proteins.

-

Pulldown: The cell lysates were incubated with HaloLink resin, which specifically binds to the HaloTag7 on the target protein.

-

Washing: The resin was washed to remove proteins that were not specifically bound to the complex.

-

Elution and Analysis: The bound proteins were eluted from the resin and analyzed by Western blotting using antibodies against the HaloTag, the PP2A A subunit, and the PP2A C subunit to confirm their co-precipitation.

Dephosphorylation Analysis by Western Blot

This method is used to quantify the change in the phosphorylation status of the target protein.

-

Cell Treatment: Cells were treated with various concentrations of this compound or inactive controls (like PhosTAC7F) for different durations (e.g., 2-24 hours).

-

Lysate Collection: After treatment, cells were lysed, and total protein concentration was determined.

-

Western Blotting: Equal amounts of protein from each sample were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies.

-

Antibody Probing: The membranes were probed with primary antibodies that specifically recognize the phosphorylated form of the target protein (e.g., anti-phospho-Tau Thr231) and antibodies that recognize the total amount of the target protein.

-

Quantification: The signal from the phospho-specific antibody was normalized to the signal from the total protein antibody to determine the relative level of dephosphorylation. Data were often quantified from multiple biological replicates.

Analysis of Tau Degradation by Flow Cytometry

This protocol was used to measure the reduction in Tau protein levels, which is an indirect consequence of its dephosphorylation.

-

Cell Line: HeLa cells expressing Tau fused with a fluorescent reporter (e.g., mClover) were used.

-

Treatment: Cells were treated with this compound (e.g., 1 µM) for an extended period (e.g., 1-3 days). To investigate the degradation pathway, cells were co-treated with inhibitors such as MG132 (proteasome inhibitor) or Bafilomycin A1 (autophagy inhibitor).

-

Data Acquisition: The mClover fluorescence intensity of individual cells was measured using a flow cytometer.

-

Analysis: The mean fluorescence intensity of the cell population was calculated and compared between different treatment groups to quantify the change in Tau protein levels.

Conclusion

This compound represents a significant advancement in the targeted modulation of protein function. Its mechanism of action, centered on the induced proximity of a target protein and the PP2A phosphatase, allows for precise, catalytic, and sustained dephosphorylation. This approach not only provides a powerful tool for dissecting cellular signaling pathways but also holds considerable promise for the development of novel therapeutics for a range of diseases characterized by aberrant protein phosphorylation. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development in this exciting field.

References

The PhosTAC7 Principle: A Technical Guide to Targeted Dephosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes. Dysregulation of phosphorylation signaling pathways is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. While kinase inhibitors have been a cornerstone of targeted therapy, their efficacy can be limited by off-target effects and the development of resistance. Phosphorylation Targeting Chimeras (PhosTACs) represent a novel therapeutic modality that offers a distinct and complementary approach by hijacking the cell's own machinery to achieve targeted dephosphorylation of proteins of interest. This technical guide provides an in-depth exploration of the PhosTAC7 principle, a key exemplar of this innovative technology.[1][2]

This compound is a heterobifunctional molecule designed to recruit the serine/threonine protein phosphatase 2A (PP2A) to specific protein targets, thereby inducing their dephosphorylation.[3] This event-driven mechanism allows for the selective modulation of a protein's phosphorylation status and, consequently, its activity and function.[2] This guide will detail the core mechanism of this compound, present key quantitative data, outline experimental protocols for its application, and visualize the signaling pathways it impacts.

Core Principle of this compound

The this compound molecule is a chimeric compound consisting of three key components:

-

A Ligand for the Target Protein: In the proof-of-concept studies for this compound, this is typically a ligand that binds to a HaloTag7 fusion protein. The protein of interest (POI) is genetically fused to the HaloTag7 protein, allowing for its specific recognition by this compound.

-

A Recruiter Moiety for a Phosphatase: this compound incorporates a ligand that binds to a modified FKBP12 protein (FKBP12F36V). This modified FKBP12 is, in turn, fused to the scaffolding subunit of the PP2A phosphatase (PPP2R1A).[4]

-

A Chemical Linker: A flexible linker connects the target-binding ligand and the phosphatase-recruiting moiety, enabling the formation of a stable ternary complex.

The fundamental principle of this compound action is the induced proximity of the PP2A phosphatase to the phosphorylated target protein. By bringing the enzyme and substrate into close proximity, this compound facilitates the removal of phosphate groups from the target protein, thereby modulating its function. This process is catalytic, with a single this compound molecule capable of mediating the dephosphorylation of multiple target protein molecules.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments demonstrating the efficacy of this compound in inducing the dephosphorylation of various target proteins.

Table 1: this compound-Mediated Dephosphorylation of PDCD4

| Parameter | Value | Cell Line | Reference |

| Concentration Range | 0.25 - 10 µM | HeLa | |

| Time Dependence | 2 - 24 hours | HeLa | |

| DePhos50 (12h) | 10 µM | HeLa | |

| DePhosMax (16h) | 90% | HeLa | |

| Phosphorylation Sites | Ser67, Ser457 | N/A |

Table 2: this compound-Mediated Dephosphorylation of FOXO3a

| Parameter | Value | Cell Line | Reference |

| Concentration Range | 5 - 10 µM | HeLa | |

| Time Dependence | 3 - 8 hours | HeLa | |

| Dephosphorylation (%) | ~30% | HeLa | |

| Phosphorylation Sites | Ser318/321 | N/A |

Table 3: this compound-Mediated Dephosphorylation of Tau

| Parameter | Value | Cell Line | Reference |

| Concentration Range | 0.25 - 10 µM | HeLa | |

| Time Dependence | 2 - 24 hours | HeLa | |

| Dephosphorylation at 2h (1µM) | ~50% | HeLa | |

| Maximal Dephosphorylation (24h) | ~75% | HeLa | |

| Sustained Effect (post-washout) | Up to 48 hours | HeLa | |

| Phosphorylation Sites | Thr181, Thr231, Ser202, etc. | N/A |

Experimental Protocols

Detailed methodologies are crucial for the successful application and evaluation of this compound. The following are protocols for key experiments.

Cell Culture and Treatment

-

Cell Line Maintenance: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Transfection/Transduction: For proof-of-concept studies, cells are engineered to express the HaloTag7-fused protein of interest and the FKBP12F36V-PP2A fusion construct. This can be achieved through transient transfection or lentiviral transduction followed by selection to generate stable cell lines.

-

This compound Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

On the day of the experiment, dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium.

-

Remove the existing medium from the cultured cells and replace it with the medium containing this compound or vehicle control (DMSO).

-

Incubate the cells for the desired duration (e.g., 2 to 24 hours) at 37°C.

-

HaloTag Pulldown Assay for Ternary Complex Formation

This assay is used to confirm the this compound-dependent formation of the ternary complex between the HaloTag-fused target protein, this compound, and the FKBP12F36V-PP2A fusion protein.

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

Pulldown:

-

Equilibrate HaloLink™ Resin by washing with lysis buffer.

-

Incubate a defined amount of cell lysate (e.g., 1 mg) with the equilibrated resin for 1-2 hours at 4°C with gentle rotation.

-

Wash the resin three times with wash buffer to remove non-specific binding proteins.

-

-

Elution and Western Blot Analysis:

-

Elute the bound proteins by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

Analyze the eluates by SDS-PAGE and Western blotting using antibodies against the HaloTag, the FKBP12 tag (or PP2A), and the target protein.

-

Western Blot Analysis of Protein Dephosphorylation

This is the primary method to quantify the extent of this compound-induced dephosphorylation.

-

Sample Preparation:

-

Lyse the cells as described in the HaloTag pulldown protocol.

-

Normalize the protein concentration of all samples.

-

Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

-

SDS-PAGE and Transfer:

-

Separate the protein lysates on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To control for total protein levels, the membrane can be stripped and re-probed with an antibody against the total target protein.

-

Signaling Pathways and Visualizations

This compound has been demonstrated to modulate several critical signaling pathways by targeting the dephosphorylation of key proteins.

This compound-Mediated Dephosphorylation of PDCD4

Programmed Cell Death 4 (PDCD4) is a tumor suppressor that inhibits protein translation and AP-1-dependent transcription. Its activity is negatively regulated by phosphorylation by kinases such as Akt and S6K. This compound-mediated dephosphorylation of PDCD4 at Ser67 and Ser457 is expected to restore its tumor-suppressive functions.

Caption: this compound recruits PP2A to dephosphorylate and activate PDCD4.

This compound-Mediated Dephosphorylation of FOXO3a

Forkhead box protein O3a (FOXO3a) is a transcription factor that regulates genes involved in apoptosis, cell cycle arrest, and stress resistance. Its activity is inhibited by phosphorylation through the PI3K/Akt signaling pathway, which leads to its cytoplasmic retention. This compound-mediated dephosphorylation of FOXO3a at Ser318/321 promotes its nuclear translocation and transcriptional activity.

Caption: this compound promotes FOXO3a nuclear translocation and activity.

This compound-Mediated Dephosphorylation of Tau

Tau is a microtubule-associated protein that is essential for microtubule stability. Hyperphosphorylation of tau is a key pathological feature of Alzheimer's disease and other tauopathies, leading to the formation of neurofibrillary tangles and microtubule disassembly. This compound-mediated dephosphorylation of tau can restore its normal function in promoting microtubule assembly.

Caption: this compound reverses tau hyperphosphorylation to restore microtubule stability.

Conclusion

The this compound principle represents a significant advancement in the field of targeted therapeutics. By harnessing the cell's endogenous phosphatase machinery, PhosTACs offer a highly specific and potent means of modulating protein phosphorylation. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals seeking to explore and apply this innovative technology. As our understanding of the complex interplay of phosphorylation in disease deepens, targeted dephosphorylation strategies, exemplified by this compound, hold immense promise for the development of novel and effective therapies.

References

- 1. Harnessing PhosTACs for Targeted Protein Dephosphorylation: A New Frontier in Therapeutics – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]

- 2. Modulation of Phosphoprotein Activity by Phosphorylation Targeting Chimeras (PhosTACs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeted Dephosphorylation of Tau by Phosphorylation Targeting Chimeras (PhosTACs) as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Molecular Mechanism of PhosTAC7-Mediated PP2A Recruitment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphorylation Targeting Chimeras (PhosTACs) represent a novel class of heterobifunctional molecules designed to induce the dephosphorylation of specific target proteins by recruiting endogenous phosphatases. This guide provides a detailed technical overview of the mechanism by which PhosTAC7, a prominent member of this class, recruits the serine/threonine phosphatase PP2A to effect the dephosphorylation of target proteins such as PDCD4, FOXO3a, and Tau. We will delve into the core components of this system, the formation of the ternary complex, quantitative aspects of the induced dephosphorylation, and the detailed experimental protocols used to elucidate this elegant mechanism.

The Core Mechanism: Proximity-Induced Dephosphorylation

This compound operates on the principle of chemically induced proximity, bringing a target protein and the PP2A holoenzyme into close quarters to facilitate dephosphorylation. This is achieved through its bifunctional nature: one end of the this compound molecule binds to the target protein, while the other end recruits the PP2A phosphatase.

Key Components of the this compound System:

-

This compound Molecule: A heterobifunctional small molecule consisting of a ligand for the target protein, a linker, and a ligand for the PP2A scaffolding subunit.

-

Target Protein: The protein of interest (e.g., PDCD4, FOXO3a, Tau) that is targeted for dephosphorylation. In many proof-of-concept studies, the target protein is fused with a HaloTag to facilitate its recognition by the PhosTAC molecule.

-

PP2A Holoenzyme: A major serine/threonine phosphatase in mammalian cells, composed of three subunits:

-

Scaffolding A Subunit (PP2A A): Provides the structural backbone for the holoenzyme.

-

Catalytic C Subunit (PP2A C): The active phosphatase domain.

-

Regulatory B Subunit (PP2A B): Confers substrate specificity and subcellular localization.

-

The Ternary Complex Formation

The central event in this compound's mechanism of action is the formation of a stable ternary complex comprising the Target Protein, this compound, and the PP2A holoenzyme. The recruitment process is initiated by this compound simultaneously binding to the Halo-tagged target protein and a fusion protein of FKBP12(F36V) with the PP2A A subunit.[1] This initial interaction then facilitates the recruitment of the endogenous catalytic C and regulatory B subunits, assembling a fully functional PP2A holoenzyme poised to act on the adjacent target protein.[1][2]

dot

Quantitative Analysis of this compound-Induced Dephosphorylation

The efficacy of this compound in promoting dephosphorylation has been quantified for several target proteins. These studies demonstrate a dose- and time-dependent reduction in the phosphorylation status of the target proteins.

| Target Protein | Phosphorylation Site(s) | This compound Concentration | Treatment Duration | % Dephosphorylation | Reference |

| PDCD4 | Serine 67 | 10 µM | 12 hours | ~50% (DePhos50) | [1] |

| Serine 67 & 457 | Not specified | ~16 hours | ~90% (DePhosMax) | [1] | |

| FOXO3a | Serine 318/321 | Not specified | Not specified | ~30% | |

| Tau | Threonine 231 & Threonine 181 | 0.25 µM | 24 hours | ~75% (DPmax_24h) |

Detailed Experimental Protocols

The elucidation of the this compound mechanism relies on several key experimental techniques. Below are detailed methodologies for these pivotal assays.

HaloTag Pull-Down Assay for Ternary Complex Formation

This assay is crucial for demonstrating the this compound-mediated interaction between the target protein and the PP2A A subunit.

Objective: To confirm the formation of the Halo-tagged Target Protein-PhosTAC7-PP2A A ternary complex.

Materials:

-

HeLa cells stably co-expressing Halo-tagged target protein (e.g., Halo-PDCD4) and FKBP12(F36V)-PP2A A.

-

This compound and inactive control (PhosTAC7F).

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease/phosphatase inhibitor cocktail.

-

Wash Buffer: Lysis buffer with 0.1% Triton X-100.

-

Elution Buffer: 2x Laemmli sample buffer.

-

HaloLink™ Resin (Promega).

-

Primary antibodies: anti-HaloTag, anti-PP2A A, anti-PP2A C.

-

Secondary antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.

Procedure:

-

Cell Treatment: Treat the engineered HeLa cells with 5 µM this compound or PhosTAC7F for 24 hours.

-

Cell Lysis: Harvest and lyse the cells in ice-cold Lysis Buffer.

-

Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Pull-Down: Incubate equal amounts of protein lysate with pre-equilibrated HaloLink™ Resin for 2 hours at 4°C with gentle rotation.

-

Washing: Wash the resin three times with Wash Buffer to remove non-specific binders.

-

Elution: Elute the bound proteins by boiling the resin in Elution Buffer for 5 minutes.

-

Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting using the specified primary and secondary antibodies to detect the co-pulldown of PP2A A and C subunits with the Halo-tagged target protein.

dot

Co-Immunoprecipitation (Co-IP) for Endogenous Complex Analysis

Co-IP can be employed to validate the recruitment of endogenous PP2A subunits to the target protein in the presence of this compound.

Objective: To confirm the interaction between the target protein and endogenous PP2A subunits.

Materials:

-

Cells expressing the target protein.

-

This compound.

-

Co-IP Lysis Buffer: A non-denaturing buffer such as 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, and protease/phosphatase inhibitor cocktail.

-

Antibody against the target protein or a tag.

-

Protein A/G magnetic beads.

-

Wash Buffer: Co-IP Lysis Buffer.

-

Elution Buffer: Glycine-HCl (pH 2.5) or Laemmli buffer.

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound and lyse in Co-IP Lysis Buffer.

-

Pre-clearing: Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.

-

Bead Capture: Add Protein A/G beads and incubate for 2-4 hours at 4°C.

-

Washing: Wash the beads extensively with Wash Buffer.

-

Elution: Elute the immunocomplexes.

-

Western Blot Analysis: Analyze the eluate for the presence of PP2A subunits.

Quantitative Mass Spectrometry for Interactome Analysis

To identify the specific PP2A regulatory subunits and other potential interacting partners recruited by this compound, quantitative mass spectrometry is employed.

Objective: To identify and quantify the proteins that interact with the target protein in a this compound-dependent manner.

Procedure:

-

Sample Preparation: Perform a HaloTag pull-down as described in section 3.1 from cells treated with this compound or a vehicle control.

-

On-Bead Digestion: Wash the beads with a detergent-free buffer and perform on-bead digestion of the captured proteins with trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use data-independent acquisition (DIA) or data-dependent acquisition (DDA) methods for protein identification and quantification. Compare the abundance of proteins in the this compound-treated sample versus the control to identify significantly enriched proteins.

Mass spectrometry analysis of Halo-Tau pull-downs from cells treated with this compound revealed a significant enrichment of the PP2A A (PPP2R1A), C (PPP2CA), and the B55α (PPP2R2A) regulatory subunit, confirming the recruitment of a functional PP2A holoenzyme.

Signaling Pathways and Logical Relationships

The recruitment of PP2A by this compound has significant downstream consequences on cellular signaling pathways. For instance, the dephosphorylation of the transcription factor FOXO3a at serines 318/321 by this compound-recruited PP2A leads to the upregulation of its transactivation activity.

dot

References

PhosTAC7: A Technical Guide to Targeted Tau Dephosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PhosTAC7, a novel Phosphorylation Targeting Chimera (PhosTAC), for the targeted dephosphorylation of the tau protein. Hyperphosphorylation of tau is a key pathological hallmark of Alzheimer's disease and other tauopathies, making targeted dephosphorylation a promising therapeutic strategy.[1][2] this compound offers a powerful chemical tool to investigate the consequences of tau dephosphorylation and explore its potential as a disease-modifying modality.

Mechanism of Action: Induced Proximity and PP2A Recruitment

This compound is a heterobifunctional small molecule designed to induce proximity between the tau protein and Protein Phosphatase 2A (PP2A), a native tau phosphatase.[1][3] It achieves this by possessing two distinct moieties: one that binds to a target protein and another that recruits a cellular phosphatase. In the experimental systems developed to study its effect on tau, this compound utilizes a ligand that binds to a HaloTag7 fused to the tau protein (Halo-tau). The other end of the this compound molecule recruits the PP2A holoenzyme.[1]

This induced proximity facilitates the formation of a stable ternary complex, consisting of Halo-tau, this compound, and PP2A. Within this complex, PP2A can efficiently dephosphorylate tau at multiple sites, leading to a reduction in its phosphorylation status. This targeted dephosphorylation has been shown to promote the degradation of the tau protein, likely through the proteasomal pathway.

Caption: Mechanism of this compound-induced tau dephosphorylation.

Quantitative Data on this compound Activity

The efficacy of this compound in promoting tau dephosphorylation and degradation has been quantified in several studies. The following tables summarize key quantitative findings.

Table 1: Dose-Dependent Dephosphorylation of Tau by this compound

| This compound Concentration (µM) | Tau Phosphorylation Level (normalized to total tau) | Cell Line | Duration of Treatment (hours) |

| 0 (DMSO) | 100% | HeLa (inducible Halo-tau) | 24 |

| 0.25 | Significantly reduced | HeLa (inducible Halo-tau) | 24 |

| 1 | ~25% (pT231) | HeLa (inducible Halo-tau) | 24 |

| 10 | ~50% dephosphorylation (DePhos50) for PDCD4 | HeLa | 12 |

Data extracted from multiple sources, including studies on other this compound targets to show general potency.

Table 2: Kinetics of this compound-Mediated Tau Dephosphorylation and Degradation

| Time Point | Tau Phosphorylation Level (pT181 & pT231) | Tau Protein Level |

| 2 hours | ~50% dephosphorylation | - |

| 24 hours | Maximal dephosphorylation (~75% reduction for pT231) | - |

| 1 day | - | No significant change |

| 3 days | - | 34% reduction |

Data is based on treatment with 1 µM this compound in HeLa cells with inducible Halo-tau expression.

Table 3: Sustained Effect of this compound After Washout

| Time Post-Washout (hours) | Tau Phosphorylation Level (pT181 & pT231) |

| 24 | Sustained dephosphorylation |

| 48 | Sustained dephosphorylation |

Cells were treated with 0.5 µM this compound for 24 hours before washout.

Experimental Protocols

This section provides an overview of the key experimental protocols for studying the effects of this compound on tau phosphorylation. For detailed, step-by-step instructions, it is recommended to consult the supplementary information of the primary research articles.

Cell Culture and Inducible Tau Expression

-

Cell Line: HeLa cells stably expressing a doxycycline-inducible HaloTag7-2N4R-tau construct are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.

-

Induction of Tau Expression: To induce the expression of Halo-tau, cells are treated with doxycycline (e.g., 2 µg/mL) for 24 hours prior to this compound treatment.

This compound Treatment

-

Stock Solution: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM) and stored at -20°C.

-

Working Concentrations: The stock solution is diluted in cell culture medium to the desired final concentrations (e.g., 0.25 µM to 10 µM).

-

Treatment Duration: Incubation times can range from a few hours to several days, depending on the experimental endpoint (e.g., 2-24 hours for dephosphorylation kinetics, 1-3 days for degradation studies).

Caption: General experimental workflow for studying this compound.

HaloTrap Pulldown Assay for Ternary Complex Formation

This assay is used to confirm the this compound-mediated interaction between Halo-tau and PP2A.

-

Cell Lysis: After treatment, cells are lysed in a buffer containing phosphatase and protease inhibitors.

-

Bead Preparation: HaloTrap beads (e.g., from ChromoTek) are equilibrated with lysis buffer.

-

Immunoprecipitation: The cell lysate is incubated with the prepared HaloTrap beads to capture the Halo-tau protein and its interacting partners.

-

Washing: The beads are washed several times with wash buffer to remove non-specific binders.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Analysis: The eluate is then analyzed by Western blotting to detect the presence of Halo-tau and co-precipitated PP2A subunits.

Western Blotting for Tau Phosphorylation

Western blotting is a standard technique to quantify the levels of total and phosphorylated tau.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for different phosphorylated tau epitopes (e.g., pT181, pT231) and total tau.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Quantification: Densitometry is used to quantify the band intensities, and the levels of phosphorylated tau are normalized to total tau.

Mass Spectrometry for Phosphoproteomic Analysis

Mass spectrometry provides a comprehensive and unbiased approach to identify and quantify changes in tau phosphorylation at multiple sites.

-

Sample Preparation: Tau protein is immunoprecipitated from cell lysates. The purified protein is then subjected to in-gel or in-solution digestion with an enzyme like trypsin.

-

LC-MS/MS Analysis: The resulting peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

-

Data Analysis: The MS/MS data is searched against a protein database to identify the peptides and their post-translational modifications, including phosphorylation. The relative abundance of phosphorylated peptides can be quantified to determine the change in phosphorylation at specific sites upon this compound treatment.

Conclusion and Future Directions

This compound represents a significant advancement in the chemical biology toolbox for studying tau phosphorylation. Its ability to specifically induce the dephosphorylation of tau in a controlled manner allows for a detailed investigation of the downstream consequences of this post-translational modification. The data generated from studies using this compound supports the hypothesis that reducing tau hyperphosphorylation is a viable therapeutic strategy for tauopathies.

Future research in this area may focus on the development of PhosTACs that directly bind to tau, eliminating the need for a HaloTag. Furthermore, optimizing the pharmacokinetic and pharmacodynamic properties of these molecules will be crucial for their translation into in vivo models and, ultimately, potential therapeutic applications. The in-depth understanding of the structure-activity relationships of PhosTACs will pave the way for the design of next-generation molecules with enhanced potency, selectivity, and drug-like properties.

References

- 1. Targeted Dephosphorylation of Tau by Phosphorylation Targeting Chimeras (PhosTACs) as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]

- 3. medchemexpress.com [medchemexpress.com]

PhosTAC7: A Chemical Biology Tool for Targeted Protein Dephosphorylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphorylation-Targeting Chimeras (PhosTACs) represent a novel class of chemical biology tools designed to induce the targeted dephosphorylation of specific proteins within a cellular context. This guide focuses on PhosTAC7, a heterobifunctional molecule engineered to recruit the serine/threonine protein phosphatase 2A (PP2A) to proteins of interest, thereby mediating their dephosphorylation. This compound has emerged as a powerful tool for investigating the functional consequences of protein phosphorylation and holds therapeutic potential for diseases driven by hyperphosphorylation events. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its application.

Introduction

Reversible protein phosphorylation, governed by the interplay of kinases and phosphatases, is a fundamental regulatory mechanism in cellular signaling. Dysregulation of this process, often leading to protein hyperphosphorylation, is a hallmark of numerous diseases, including cancer and neurodegenerative disorders.[1][2] While kinase inhibitors have been a cornerstone of targeted therapy, Phosphorylation-Targeting Chimeras (PhosTACs) offer an alternative and complementary approach by harnessing the cell's endogenous phosphatases to reverse aberrant phosphorylation.[3]

This compound is a bifunctional molecule that exemplifies this technology. It comprises a ligand that binds to a target protein (often via a HaloTag) and another ligand that recruits the PP2A phosphatase.[1] This proximity-inducing mechanism facilitates the dephosphorylation of the target protein by the recruited phosphatase, allowing for precise modulation of its activity and downstream signaling.[2] This guide details the technical aspects of using this compound as a research tool, with a focus on its application in studying the dephosphorylation of key cellular proteins such as PDCD4, FOXO3a, and tau.

Mechanism of Action

This compound operates through a "proximity-induced" mechanism, analogous to that of Proteolysis-Targeting Chimeras (PROTACs). The core principle is to physically bring a phosphatase in close proximity to a specific phosphorylated substrate.

The action of this compound can be broken down into the following key steps:

-

Binding to Target Protein: One arm of the this compound molecule binds to the protein of interest. In many proof-of-concept studies, this is achieved by fusing the target protein with a HaloTag7, which is then recognized by a chloroalkane-based ligand on this compound.

-

Recruitment of PP2A: The other arm of this compound binds to a component of the PP2A holoenzyme. To facilitate this, a common strategy involves the expression of a fusion protein of the PP2A scaffolding subunit A (PPP2R1A) with a ligandable tag, such as FKBP12(F36V).

-

Ternary Complex Formation: The simultaneous binding of this compound to both the target protein and the PP2A component results in the formation of a stable ternary complex.

-

Target Dephosphorylation: The close proximity of the PP2A catalytic subunit to the phosphorylated residues on the target protein within the ternary complex leads to efficient dephosphorylation of the substrate.

This mechanism allows for the specific and catalytic dephosphorylation of a target protein without the need for global phosphatase activation, offering a highly selective tool for studying protein function.

Mechanism of this compound action.

Data Presentation: Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified across several key protein targets. The following tables summarize the dose-dependent and time-course effects of this compound on the dephosphorylation of PDCD4, FOXO3a, and tau.

| Target Protein | Phosphorylation Site(s) | Cell Line | This compound Concentration (µM) | Incubation Time | Dephosphorylation Level | Reference |

| PDCD4 | Ser67 | HeLa | 1, 5, 10 | 12 h | Dose-dependent, DePhos50 at 10 µM | |

| PDCD4 | Ser67, Ser457 | HeLa | 5 | 2, 4, 8, 12, 16, 24 h | Time-dependent, 90% (DePhosMax) at ~16 h | |

| FOXO3a | Ser318/321 | HeLa | Not specified | Not specified | ~30% | |

| Tau | Thr181, Thr231 | HeLa | 1 | 2 h | ~50% | |

| Tau | Thr181, Thr231 | HeLa | 0.25 - 1 | 24 h | Dose-dependent, ~75% (DPmax_24h) |

Table 1: Summary of this compound-mediated dephosphorylation.

| Parameter | Value | Target Protein | Conditions | Reference |

| DePhos50 | 10 µM | PDCD4 | 12 h incubation in HeLa cells | |

| DePhosMax | 90% | PDCD4 | ~16 h incubation with 5 µM this compound in HeLa cells | |

| DPmax_24h | ~75% | Tau (pT231) | 24 h incubation in HeLa cells |

Table 2: Key quantitative parameters of this compound activity.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Cell Culture and Treatment

-

Cell Line: HeLa Flp-In T-REx cells are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% (v/v) fetal bovine serum (FBS), 1% (v/v) penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a 10 mM stock solution, which is stored at -20°C.

-

Treatment: For experiments, the this compound stock solution is serially diluted to the desired final concentration in cell culture medium and added to the cells for the indicated time points.

Ternary Complex Formation Assay (HaloTrap Pulldown)

This assay is used to demonstrate the this compound-dependent interaction between the target protein and PP2A.

-

Cell Lysis:

-

Treat HeLa cells expressing Halo-tagged target protein and FKBP12(F36V)-PP2A with 5 µM this compound or DMSO for 24 hours.

-

Wash cells with cold PBS and lyse in lysis buffer (150 mM NaCl, 1 mM EDTA, 25 mM Tris-HCl, pH 7.4, 1% (v/v) NP-40) supplemented with protease and phosphatase inhibitors.

-

Pass the lysate through a 22G needle multiple times and clarify by centrifugation at 15,000 rpm for 20 minutes at 4°C.

-

-

Pulldown:

-

Pre-wash HaloTrap agarose beads (e.g., from Chromotek) with lysis buffer.

-

Incubate 1 mg of cell lysate with the beads overnight at 4°C with gentle rotation.

-

-

Washing and Elution:

-

Wash the beads three times with wash buffer (75 mM NaCl, 0.5 mM EDTA, 12.5 mM Tris-HCl, pH 7.4, 0.5% (v/v) NP-40).

-

Elute the protein complexes by adding 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

-

Analysis:

-

Analyze the eluted proteins by Western blotting.

-

HaloTrap pulldown workflow.

Western Blotting for Dephosphorylation Analysis

Western blotting is used to quantify the change in the phosphorylation state of the target protein.

-

Sample Preparation:

-

Lyse cells in a buffer containing SDS (e.g., 150 mM NaCl, 1 mM EDTA, 25 mM Tris-HCl, pH 7.4, 1% (v/v) NP-40, 1% (w/v) SDS) with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Load 10-20 µg of protein per lane on an SDS-PAGE gel.

-

-

Antibodies:

-

Primary Antibodies: Use antibodies specific for the phosphorylated form of the target protein and antibodies for the total protein as a loading control. While specific dilutions should be optimized, a general starting point is 1:1000.

-

Note: The exact clones and dilutions of antibodies used are often not explicitly stated in the primary literature and should be determined empirically.

-

-

Secondary Antibodies: Use HRP-conjugated secondary antibodies (e.g., anti-rabbit or anti-mouse) at a dilution of 1:2000 to 1:5000.

-

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal.

-

Quantification: Densitometry analysis is performed to quantify the band intensities. The level of the phosphorylated protein is normalized to the total protein level.

Signaling Pathways and Logical Relationships

This compound has been demonstrated to modulate signaling pathways by altering the phosphorylation state of key proteins.

This compound signaling pathways.

Conclusion

This compound is a versatile and potent chemical biology tool for the targeted dephosphorylation of proteins. Its ability to recruit PP2A to specific substrates allows for the precise investigation of the roles of phosphorylation in various cellular processes. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to incorporate this compound into their studies of signal transduction and to explore its potential in drug discovery for diseases characterized by aberrant protein phosphorylation. As the field of targeted protein modulation continues to expand, tools like this compound will undoubtedly play a crucial role in advancing our understanding of cellular biology and developing novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Modulation of Phosphoprotein Activity by Phosphorylation Targeting Chimeras (PhosTACs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted Dephosphorylation of Tau by Phosphorylation Targeting Chimeras (PhosTACs) as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cellular Pathways Modulated by PhosTAC7-Induced Dephosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphorylation-targeting chimeras (PhosTACs) represent a novel class of chemical probes designed to induce the targeted dephosphorylation of specific proteins. This technical guide focuses on PhosTAC7, a heterobifunctional molecule that recruits the serine/threonine phosphatase PP2A to elicit the dephosphorylation of key cellular proteins. This document provides a comprehensive overview of the cellular pathways modulated by this compound, with a focus on its effects on Programmed Cell Death Protein 4 (PDCD4), Forkhead Box O3a (FOXO3a), and the microtubule-associated protein Tau. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate the application of this compound in research and drug development.

Introduction to this compound

This compound is a powerful chemical tool that operates on the principle of induced proximity. It is a chimeric molecule with two key domains: one that binds to a target protein of interest and another that recruits the endogenous protein phosphatase 2A (PP2A). By bringing PP2A into close proximity with a phosphorylated substrate, this compound catalytically removes phosphate groups, thereby modulating the activity, stability, and localization of the target protein. This targeted dephosphorylation offers a distinct advantage over traditional kinase inhibitors by providing a highly selective means to study and manipulate cellular signaling pathways[1]. The primary mechanism involves the formation of a stable ternary complex between the target protein, this compound, and the PP2A holoenzyme[2][3].

Core Mechanism of this compound Action

The functionality of this compound is predicated on its ability to hijack the cell's own machinery to achieve targeted dephosphorylation. The process can be broken down into the following key steps:

-

Binding to Target Protein: One arm of the this compound molecule is designed to bind to a specific protein of interest. In many experimental setups, this is facilitated by fusing the target protein with a HaloTag, which is then recognized by a chloroalkane ligand on this compound[2].

-

Recruitment of PP2A: The other arm of this compound binds to a component of the PP2A phosphatase complex, typically through a ligand that interacts with a modified FKBP12 protein fused to the PP2A Aα scaffolding subunit in engineered cell lines.

-

Ternary Complex Formation: The simultaneous binding of this compound to both the target protein and PP2A results in the formation of a stable ternary complex.

-

Induced Dephosphorylation: By bringing the catalytic subunit of PP2A into close proximity with the phosphorylated residues on the target protein, this compound facilitates the removal of phosphate groups.

-

Modulation of Cellular Pathways: The change in the phosphorylation status of the target protein leads to downstream effects on various cellular signaling pathways, influencing processes such as cell growth, apoptosis, and neuronal function.

Caption: Mechanism of this compound-induced dephosphorylation.

Cellular Pathways Modulated by this compound

This compound has been demonstrated to effectively dephosphorylate and modulate the function of several key proteins involved in cancer and neurodegenerative diseases.

PDCD4 and Cancer Signaling

Programmed Cell Death Protein 4 (PDCD4) is a tumor suppressor that inhibits translation and invasion. Its activity is negatively regulated by phosphorylation, which leads to its degradation. This compound-mediated dephosphorylation of PDCD4 at serine 67 and 457 stabilizes the protein, enhancing its tumor-suppressive functions.

Caption: this compound modulates the PDCD4 signaling pathway.

FOXO3a and Growth Factor Signaling

Forkhead Box O3a (FOXO3a) is a transcription factor that plays a critical role in regulating cell fate, including apoptosis and cell cycle arrest. Its activity is inhibited by phosphorylation, which promotes its nuclear exclusion and degradation. This compound-induced dephosphorylation of FOXO3a at serine 318/321 enhances its nuclear localization and transcriptional activity, leading to the expression of pro-apoptotic and cell cycle inhibitory genes.

Caption: this compound modulates the FOXO3a signaling pathway.

Tau Protein and Neurodegeneration

The hyperphosphorylation of the microtubule-associated protein Tau is a hallmark of Alzheimer's disease and other tauopathies. This compound has been shown to effectively induce the dephosphorylation of Tau at multiple disease-relevant sites, such as Thr181 and Thr231. This dephosphorylation can potentially reduce Tau aggregation and promote its degradation, offering a therapeutic strategy for these neurodegenerative disorders.

Caption: this compound modulates the Tau phosphorylation pathway.

Quantitative Data Summary

The efficacy of this compound-induced dephosphorylation has been quantified in several studies. The following tables summarize the key quantitative findings for its primary targets.

Table 1: this compound-Induced Dephosphorylation of PDCD4

| Parameter | Value | Cell Line | Incubation Time | Reference |

| DePhos50 | 10 µM | HeLa | 12 hours | |

| DePhosMax | ~90% | HeLa | ~16 hours (at 5 µM) | |

| Effective Conc. Range | 0.25 - 10 µM | HeLa | 2 - 24 hours | |

| Phosphorylation Sites | Ser67, Ser457 | HeLa | N/A |

Table 2: this compound-Induced Dephosphorylation of FOXO3a

| Parameter | Value | Cell Line | Incubation Time | Reference |

| Dephosphorylation | ~30% | HeLa | N/A | |

| Effective Conc. Range | 5 - 10 µM | HeLa | 3 - 8 hours | |

| Phosphorylation Sites | Ser318/321 | HeLa | N/A | |

| Functional Outcome | Increased transcriptional activity | HeLa | 24 hours |

Table 3: this compound-Induced Dephosphorylation of Tau

| Parameter | Value | Cell Line | Incubation Time | Reference |

| DPmax_24h (pT231) | ~75% | HeLa | 24 hours | |

| Rapid Dephosphorylation | ~50% (at 1 µM) | HeLa | 2 hours | |

| Effective Conc. Range | Starting at 0.25 µM | HeLa | 24 hours | |

| Phosphorylation Sites | Thr181, Thr231, and others | HeLa | N/A | |

| Sustained Effect | Significant dephosphorylation 48h post-washout | HeLa | 24h treatment + 48h washout | |

| Functional Outcome | Accelerated Tau degradation | HeLa | 1 - 3 days |

Experimental Protocols

The following section provides detailed methodologies for key experiments involving this compound.

Cell Culture and this compound Treatment

Caption: Workflow for cell culture and this compound treatment.

Materials:

-

HeLa cells (or other suitable cell line)

-

DMEM supplemented with 10% (v/v) fetal bovine serum and 1% (v/v) penicillin-streptomycin

-

Doxycycline (for inducible expression systems)

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture HeLa cells in DMEM at 37°C with 5% CO₂.

-

For inducible expression of Halo-tagged proteins, treat cells with doxycycline (e.g., 2 µg/mL) for 24 hours prior to this compound treatment.

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.25 µM to 10 µM).

-

Replace the culture medium with the this compound-containing medium and incubate for the desired time (e.g., 2 to 24 hours).

-

After incubation, wash the cells with ice-cold PBS before proceeding to cell lysis.

HaloTrap Pulldown Assay for Ternary Complex Formation

Materials:

-

HaloTrap Agarose or Magnetic Beads

-

Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

-

Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)

-

Elution Buffer (e.g., 2x Laemmli sample buffer)

Procedure:

-

Lyse this compound-treated cells in ice-cold Lysis Buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Incubate the cleared lysate with equilibrated HaloTrap beads for 1-2 hours at 4°C with gentle rotation.

-

Wash the beads 3-5 times with Wash Buffer to remove non-specific binders.

-

Elute the protein complexes from the beads by boiling in Elution Buffer for 5-10 minutes.

-

Analyze the eluate by Western blotting to detect the co-precipitation of the PP2A subunit with the Halo-tagged target protein.

Western Blotting for Dephosphorylation Analysis

Materials:

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking Buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (phospho-specific and total protein)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Separate cell lysates by SDS-PAGE and transfer the proteins to a membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-PDCD4, anti-PDCD4, anti-p-FOXO3a, anti-FOXO3a, anti-p-Tau, anti-Tau) overnight at 4°C.

-

Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

FOXO3a Luciferase Reporter Assay

Materials:

-

HeLa cells expressing Halo-FOXO3a and FKBP12-PP2A

-

FHRE-Luciferase reporter plasmid

-

Renilla luciferase control plasmid

-

Transfection reagent

-

Dual-Luciferase Reporter Assay System

Procedure:

-

Co-transfect the cells with the FHRE-Luciferase and Renilla luciferase plasmids.

-

After 24 hours, treat the cells with this compound or control compounds for an additional 24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Conclusion

This compound is a versatile and potent chemical tool for inducing the targeted dephosphorylation of key cellular proteins. Its ability to selectively modulate the phosphorylation status of PDCD4, FOXO3a, and Tau provides a powerful approach to investigate their roles in cancer and neurodegenerative diseases. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in their studies and to explore the therapeutic potential of targeted protein dephosphorylation.

References

PhosTAC7: A Technical Guide to Targeted Protein Dephosphorylation in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Phosphorylation Targeting Chimera 7 (PhosTAC7), a novel chemical tool for inducing targeted protein dephosphorylation. We delve into its mechanism of action, applications in neurodegenerative disease models, particularly concerning the tau protein, and provide detailed experimental protocols based on currently available data. This document aims to serve as a comprehensive resource for researchers seeking to utilize PhosTACs in their own studies.

Core Concept: Induced Proximity and Targeted Dephosphorylation

Phosphorylation Targeting Chimeras (PhosTACs) are bifunctional molecules designed to bring a specific protein of interest into close proximity with a phosphatase, thereby inducing its dephosphorylation.[1] This "induced proximity" approach is analogous to Proteolysis Targeting Chimeras (PROTACs), which instead target proteins for degradation.[2][3] PhosTACs offer a unique advantage by allowing for the specific modulation of a protein's phosphorylation state, a critical regulatory mechanism in cellular signaling that is often dysregulated in disease.[1][2]

This compound is a specific PhosTAC that has been shown to recruit the serine/threonine phosphatase 2A (PP2A) to its target proteins. PP2A is a major cellular phosphatase, and its recruitment by this compound can lead to the efficient and sustained dephosphorylation of the target protein.

This compound Mechanism of Action

The mechanism of this compound action can be conceptualized as a three-step process:

-

Binding to Target and Phosphatase: this compound possesses two distinct moieties. One end binds to the target protein, while the other binds to the phosphatase (in this case, PP2A).

-

Ternary Complex Formation: The simultaneous binding of this compound to both the target protein and the phosphatase results in the formation of a stable ternary complex.

-

Induced Dephosphorylation: By bringing the phosphatase into close proximity with the phosphorylated target protein, this compound facilitates the removal of phosphate groups from the target, effectively reversing its phosphorylation status.

Application of this compound in Neurodegenerative Disease Models: Targeting Tau

The hyperphosphorylation of the microtubule-associated protein tau is a key pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease, collectively known as tauopathies. Hyperphosphorylated tau detaches from microtubules, leading to their destabilization, and aggregates to form neurofibrillary tangles (NFTs), which are toxic to neurons. Consequently, strategies to reduce tau phosphorylation are of significant therapeutic interest.

This compound has emerged as a promising tool to achieve targeted dephosphorylation of tau. By recruiting PP2A, a known tau phosphatase, this compound can effectively reduce the phosphorylation levels of tau at multiple sites.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies utilizing this compound to dephosphorylate tau in cellular models.

Table 1: Dose-Dependent Dephosphorylation of Tau by this compound

| Concentration of this compound | Cell Line | Treatment Duration | Observed Effect on Tau Phosphorylation | Reference |

| 0.25 µM - 10 µM | HeLa cells | 2-24 hours | Dose-dependent dephosphorylation of tau. | |

| 0.25 µM | HeLa cells | 24 hours | Robust dephosphorylation at Thr231 and Thr181. | |

| 1 µM | HeLa cells | 24 hours | Maximal dephosphorylation of approximately 75% at Thr231. |

Table 2: Kinetics of this compound-Mediated Tau Dephosphorylation

| Time Point | Concentration of this compound | Cell Line | Observed Effect on Tau Phosphorylation | Reference |

| 2 hours | 1 µM | HeLa cells | Approximately 50% dephosphorylation at Thr181 and Thr231. | |

| 24 hours | 1 µM | HeLa cells | Maximal dephosphorylation observed. | |

| 24 hours (plus 24-48 hour washout) | 0.5 µM | HeLa cells | Significant dephosphorylation effect maintained. |

Table 3: Effect of this compound on Tau Protein Levels

| Concentration of this compound | Cell Line | Treatment Duration | Observed Effect on Tau Protein Levels | Reference |

| 1 µM | HeLa cells | 1-3 days | Indirectly accelerates tau degradation. | |

| 1 µM | HeLa cells | 3 days | 34% reduction in tau levels (measured by mClover mean fluorescence intensity). |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in cellular models of tauopathy.

Cell Culture and Treatment

-

Cell Line: HeLa cells engineered to express a specific tau isoform (e.g., 2N4R) fused with a tag (e.g., HaloTag7 and mClover) are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Induction of Tau Expression: Tau expression is induced by treating the cells with an inducing agent, such as doxycycline (e.g., 2 µg/mL for 24 hours).

-

This compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 0.25 µM to 10 µM).

-

Remove the old medium from the cells and replace it with the medium containing this compound.

-

Incubate the cells for the desired duration (e.g., 2 to 72 hours).

-

Western Blot Analysis for Tau Phosphorylation

-

Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phosphorylated tau (e.g., anti-pTau-Thr181, anti-pTau-Thr231) and total tau overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize it using a chemiluminescence imaging system.

-

-

Quantification: Densitometry analysis is performed to quantify the band intensities. The levels of phosphorylated tau are normalized to the levels of total tau.

HaloTag Pulldown Assay for Ternary Complex Formation

-

Cell Treatment and Lysis: Treat HaloTag-tau expressing cells with this compound or a vehicle control (DMSO). Lyse the cells in a suitable lysis buffer.

-

Pulldown:

-

Incubate the cell lysates with HaloLink resin to capture the HaloTag-tau protein.

-

Wash the resin several times to remove non-specific binding proteins.

-

-

Elution and Western Blot:

-

Elute the protein complexes from the resin.

-

Analyze the eluates by Western blotting using antibodies against the tau protein, PP2A subunits (e.g., PP2A A and C subunits), and other proteins of interest to confirm the formation of the ternary complex.

-

Concluding Remarks

This compound represents a powerful chemical tool for the targeted dephosphorylation of proteins, with significant potential for studying and potentially treating neurodegenerative diseases characterized by protein hyperphosphorylation. The data presented in this guide demonstrate its ability to effectively dephosphorylate tau in a dose- and time-dependent manner, leading to a reduction in total tau levels. The provided experimental protocols offer a starting point for researchers wishing to incorporate this compound into their studies. As research in this area continues, the development of more potent and specific PhosTACs holds great promise for advancing our understanding and therapeutic targeting of neurodegenerative disorders.

References

- 1. Harnessing PhosTACs for Targeted Protein Dephosphorylation: A New Frontier in Therapeutics – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]

- 2. Modulation of Phosphoprotein Activity by Phosphorylation Targeting Chimeras (PhosTACs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphorylation-driven aggregative proteins in neurodegenerative diseases: implications and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Structure-Activity Relationship of PhosTAC7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of PhosTAC7, a pioneering Phosphorylation Targeting Chimera (PhosTAC). This compound operates as a heterobifunctional molecule designed to induce the dephosphorylation of specific protein targets by recruiting the serine/threonine protein phosphatase 2A (PP2A). This document outlines the core mechanism of action, summarizes key quantitative data, details experimental methodologies, and provides visual representations of the associated signaling pathways and workflows.

Core Mechanism of Action

This compound facilitates the formation of a ternary complex between a target protein and the PP2A phosphatase.[1] This induced proximity enables the phosphatase to act on the target protein, removing phosphate groups from serine and threonine residues.[1][2] The structure of this compound consists of a ligand that binds to the target protein, a linker, and a ligand that recruits the PP2A holoenzyme.[1] In many experimental systems, the target protein is fused with a HaloTag7, and this compound utilizes a chloroalkane ligand to bind to this tag, thereby directing PP2A to the protein of interest.[3] A key negative control, PhosTAC7F, contains a fluoroalkane modification that abolishes HaloTag7 binding, preventing the formation of the ternary complex and subsequent dephosphorylation.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of this compound across various targets and experimental conditions.

| Target Protein | Cell Line | This compound Concentration | Incubation Time | Outcome | Reference |

| PDCD4 | HeLa | 0.25-10 μM | 2-24 h | Dose and time-dependent dephosphorylation. | |

| PDCD4 | HeLa | 10 μM | 12 h | Achieved 50% dephosphorylation (DePhos₅₀). | |

| PDCD4 | HeLa | Not Specified | 16 h | Reached maximum dephosphorylation of 90% (DePhosₘₐₓ). | |

| FOXO3a | HeLa | 5-10 μM | 3-8 h | Altered phosphorylation kinetics. | |

| FOXO3a | HeLa | Not Specified | Not Specified | ~30% dephosphorylation at serine 318/321. | |

| Tau | HeLa | 0.25-10 μM | 2-24 h | Dose and time-dependent dephosphorylation. | |

| Tau | HeLa | 1 μM | 2 h | ~50% dephosphorylation at Thr181 and Thr231. | |

| Tau | HeLa | 1 μM | 24 h | Maximal dephosphorylation (~75% at pT231). | |

| Tau | HeLa | 1 μM | 1-3 days | Indirectly accelerated Tau degradation. | |

| Tau | HeLa | 1 μM | 3 days | Induced a 34% reduction in Tau protein levels. |

| Parameter | Value/Observation | Target Protein | Reference |

| Linker Length | Longer linkers (up to 7 PEGs) strongly favor ternary complex formation. | PDCD4 | |

| Sustained Effect | Significant dephosphorylation maintained 24-48h after washout. | PDCD4 | |

| Sustained Effect | Potent and sustained dephosphorylation for up to 48h post-washout. | Tau |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

General Protocol for PhosTAC Treatment

PhosTAC molecules, including this compound, are typically dissolved in dimethyl sulfoxide (DMSO) to create a 10 mM stock solution, which is stored at -20°C. For cell treatment, serial dilutions of the PhosTACs or control molecules are prepared in either serum-free or complete serum media supplemented with antibiotics. This media is then added to the cells and incubated for the time points specified in the individual experiments.

HaloTrap Pulldown Assay for Ternary Complex Formation

This assay is used to verify the this compound-mediated formation of a ternary complex between the Halo-tagged target protein and PP2A.

-

Cell Lysis: HeLa cells stably expressing the Halo-tagged protein of interest (e.g., Halo-PDCD4) and an engineered PP2A subunit (e.g., FKBP12(F36V)-PP2A A) are treated with this compound (e.g., 5 μM for 24 hours). Following incubation, the cells are lysed.

-

Pulldown: The cell lysate is subjected to a Halotrap pulldown procedure, where the Halo-tagged protein is captured.

-

Western Blot Analysis: The captured proteins are then analyzed by Western blotting using antibodies against the PP2A subunit (e.g., PP2A A) and the catalytic subunit (PP2A C) to detect their co-precipitation with the Halo-tagged target.

Dephosphorylation Analysis by Western Blot

This method quantifies the change in the phosphorylation state of the target protein.

-

Cell Treatment and Lysis: Cells are treated with varying concentrations of this compound or controls (like DMSO and PhosTAC7F) for specific durations. Subsequently, the cells are lysed to extract total protein.

-

Electrophoresis and Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane.

-

Antibody Incubation: The membrane is probed with primary antibodies specific to the phosphorylated form of the target protein (e.g., phospho-Tau Thr231, phospho-PDCD4 Ser67) and an antibody for the total protein as a loading control.

-

Detection and Quantification: Following incubation with secondary antibodies, the protein bands are visualized and quantified to determine the extent of dephosphorylation relative to the total protein level.

FOXO3a Transactivation Luciferase Assay

This assay measures the functional consequence of FOXO3a dephosphorylation.

-

Transfection and Treatment: Cells are co-transfected with a Forkhead-responsive element (FHRE)-luciferase reporter construct and a Renilla luciferase construct (for normalization). The cells are then treated with this compound.

-

Luciferase Measurement: The luciferase activity is measured using a Dual-Glo luciferase kit according to the manufacturer's protocol. The FHRE luciferase activity is normalized to the Renilla luciferase activity in each group to determine the extent of FOXO3a transactivation.

Visualizations

The following diagrams illustrate the key processes and relationships involved in the action of this compound.

References

- 1. Modulation of Phosphoprotein Activity by Phosphorylation Targeting Chimeras (PhosTACs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of Phosphoprotein Activity by Phosphorylation Targeting Chimeras (PhosTACs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeted Dephosphorylation of Tau by Phosphorylation Targeting Chimeras (PhosTACs) as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application